molecular formula C15H11F5N4O3 B10949123 2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole

2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole

Cat. No.: B10949123
M. Wt: 390.26 g/mol
InChI Key: XISGYEUQRAGAEG-UHFFFAOYSA-N
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Description

2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of difluoromethoxy, methoxyphenyl, trifluoromethyl, and pyrazolyl groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazole ring, followed by the introduction of the oxadiazole moiety. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form new products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
  • Various pyrazole and oxadiazole derivatives

Uniqueness

Compared to similar compounds, 2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and difluoromethoxy groups, in particular, contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H11F5N4O3

Molecular Weight

390.26 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H11F5N4O3/c1-24-11(15(18,19)20)6-8(23-24)13-22-21-12(27-13)7-3-4-9(26-14(16)17)10(5-7)25-2/h3-6,14H,1-2H3

InChI Key

XISGYEUQRAGAEG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=NN=C(O2)C3=CC(=C(C=C3)OC(F)F)OC)C(F)(F)F

Origin of Product

United States

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